Cas no 920250-79-9 (1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
- 2(1H)-Quinazolinone, 3,4,5,6,7,8-hexahydro-1-(4-methyl-1-piperazinyl)-4-thioxo-
-
- インチ: 1S/C13H20N4OS/c1-15-6-8-16(9-7-15)17-11-5-3-2-4-10(11)12(19)14-13(17)18/h2-9H2,1H3,(H,14,18,19)
- InChIKey: GUXBNMQIKHZPNE-UHFFFAOYSA-N
- ほほえんだ: N1(N2CCN(C)CC2)C2=C(CCCC2)C(=S)NC1=O
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2882-0116-0.5g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 0.5g |
$525.0 | 2023-09-06 | |
Life Chemicals | F2882-0116-1g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 1g |
$753.0 | 2023-09-06 | |
Life Chemicals | F2882-0116-0.25g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 0.25g |
$370.0 | 2023-09-06 | |
Life Chemicals | F2882-0116-2.5g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 2.5g |
$1641.0 | 2023-09-06 | |
Life Chemicals | F2882-0116-5g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 5g |
$2469.0 | 2023-09-06 | |
Life Chemicals | F2882-0116-10g |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |
920250-79-9 | 95%+ | 10g |
$3455.0 | 2023-09-06 |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-oneに関する追加情報
Professional Introduction to 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one (CAS No. 920250-79-9)
The compound 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one, identified by its CAS number 920250-79-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a piperazine moiety and a sulfanylidene group in its core structure suggests promising interactions with biological targets, making it a valuable candidate for further investigation.
In recent years, the development of novel scaffolds for drug discovery has been a central focus in medicinal chemistry. The octahydroquinazolin-2-one backbone offers a versatile platform for modulating biological pathways. Specifically, the incorporation of the 4-methylpiperazin-1-yl group enhances the compound's solubility and bioavailability while also contributing to its ability to cross the blood-brain barrier. These properties are particularly relevant in the pursuit of treatments for neurological disorders.
Current research in the pharmaceutical industry increasingly emphasizes the importance of structure-activity relationships (SARs) to optimize drug candidates. The sulfanylidene functional group in 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one plays a crucial role in determining its pharmacological profile. Studies have demonstrated that such sulfur-containing moieties can facilitate interactions with enzymes and receptors involved in various disease mechanisms. This has opened up new avenues for exploring treatments against conditions such as inflammation and cancer.
The< strong>1-(4-methylpiperazin-1-yl) substituent is particularly noteworthy for its ability to modulate neurotransmitter systems. Piperazine derivatives are well-known for their role in enhancing central nervous system (CNS) activity. By integrating this moiety into the octahydroquinazolinone scaffold, researchers aim to develop compounds that can selectively target specific neural pathways without causing off-target effects. This approach aligns with the growing demand for precision medicine in neurological disorders.
Advances in computational chemistry have significantly accelerated the process of identifying promising drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one to various biological targets. These simulations have provided insights into how modifications at different positions of the molecule can enhance its efficacy and selectivity. Such findings are crucial for guiding experimental design and optimizing lead compounds.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfanylidene group necessitates careful handling to ensure high yield and purity. Recent innovations in synthetic methodologies have enabled more efficient and scalable production processes for complex molecules like this one. These advancements are essential for translating laboratory discoveries into viable therapeutic agents.
Evaluation of pharmacokinetic properties is another critical aspect of drug development. The< strong/octahydroquinazolinone-based structure suggests favorable metabolic stability while also allowing for modifications that can influence absorption distribution and excretion profiles. Understanding these parameters is essential for determining dosing regimens and minimizing potential side effects.
In conclusion,< strong>1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one (CAS No. 920250-79-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential interactions with biological targets make it an attractive molecule for developing novel treatments across multiple therapeutic areas. As research continues to uncover new applications for this compound class< strong>, we can expect significant contributions to future medical advancements.
920250-79-9 (1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one) 関連製品
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)
- 189059-58-3((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)




